molecular formula C12H8 B146136 Acenaphthylene-d8 CAS No. 93951-97-4

Acenaphthylene-d8

Cat. No.: B146136
CAS No.: 93951-97-4
M. Wt: 160.24 g/mol
InChI Key: HXGDTGSAIMULJN-PGRXLJNUSA-N
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Description

Acenaphthylene-d8 is a deuterated form of acenaphthylene, a polycyclic aromatic hydrocarbon. The compound is characterized by the replacement of hydrogen atoms with deuterium atoms, resulting in the molecular formula C12D8. This isotopic labeling makes this compound particularly useful in various scientific research applications, including spectroscopy and tracer studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acenaphthylene-d8 typically involves the deuteration of acenaphthylene. One common method is the catalytic exchange of hydrogen atoms with deuterium atoms using deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is carried out under elevated temperatures and pressures to ensure complete deuteration.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous flow of acenaphthylene and deuterium gas over a catalyst bed in a reactor. The reaction conditions are optimized to achieve high yields and purity of the deuterated product. The final product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Acenaphthylene-d8 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form acenaphthenequinone-d8 using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of this compound can yield acenaphthene-d8 using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring of this compound, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in ethanol or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

    Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products Formed

    Oxidation: Acenaphthenequinone-d8.

    Reduction: Acenaphthene-d8.

    Substitution: Various substituted this compound derivatives depending on the electrophile used.

Scientific Research Applications

Acenaphthylene-d8 is widely used in scientific research due to its unique properties:

    Chemistry: Used as a standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.

    Biology: Employed in tracer studies to track the metabolic pathways of polycyclic aromatic hydrocarbons in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs containing aromatic hydrocarbons.

    Industry: Applied in the synthesis of deuterated polymers and materials for advanced technological applications.

Comparison with Similar Compounds

Similar Compounds

    Acenaphthylene: The non-deuterated form of acenaphthylene-d8, with the molecular formula C12H8.

    Acenaphthene: A related polycyclic aromatic hydrocarbon with a similar structure but lacking the double bond present in acenaphthylene.

    Naphthalene-d8: Another deuterated polycyclic aromatic hydrocarbon with a simpler two-ring structure.

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in spectroscopic studies and tracer applications. The isotopic substitution allows for the differentiation of this compound from its non-deuterated counterparts in complex mixtures and reaction studies.

Properties

IUPAC Name

1,2,3,4,5,6,7,8-octadeuterioacenaphthylene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8/c1-3-9-4-2-6-11-8-7-10(5-1)12(9)11/h1-8H/i1D,2D,3D,4D,5D,6D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXGDTGSAIMULJN-PGRXLJNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC3=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C2=C3C(=C1[2H])C(=C(C3=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00109466
Record name Acenaphthylene-d8
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93951-97-4
Record name Acenaphthylene-d8
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93951-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Acenaphthylene-d8
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Record name Acenaphthylene-d8
Source EPA DSSTox
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Record name 93951-97-4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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